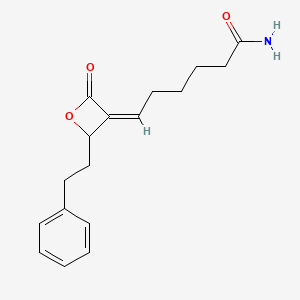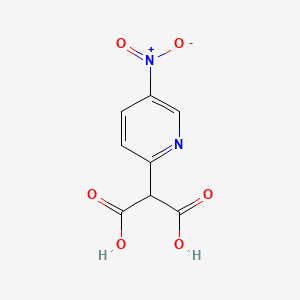
6α-Prostaglandina I1
Descripción general
Descripción
6α-Prostaglandin I1 is a stable analog of Prostaglandin I2, also known as prostacyclin. This compound is resistant to hydrolysis in aqueous solutions and is known for its ability to inhibit platelet aggregation induced by adenosine diphosphate. It promotes the accumulation of cyclic adenosine monophosphate in human thyroid slices and cells in a concentration-dependent manner .
Aplicaciones Científicas De Investigación
6α-Prostaglandin I1 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: The compound is employed in research on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate.
Medicine: 6α-Prostaglandin I1 is investigated for its potential therapeutic effects in conditions like thrombosis and cardiovascular diseases due to its anti-platelet aggregation properties.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
Target of Action
6α-Prostaglandin I1 (6α-PGI1) is a stable analog of Prostaglandin I2 (PGI2), which is resistant to hydrolysis in aqueous solutions . Its primary targets are the cells in the human thyroid . It promotes cyclic AMP accumulation in these cells in a concentration-dependent manner .
Mode of Action
6α-PGI1 interacts with its targets by promoting the accumulation of cyclic AMP in human thyroid slices and cells . It is about 10-fold less potent than the β-isomer and 100-fold less potent than pgi2 in eliciting this response .
Biochemical Pathways
The primary biochemical pathway affected by 6α-PGI1 is the cyclic AMP pathway in human thyroid cells . The compound promotes the accumulation of cyclic AMP, which plays a crucial role in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism.
Result of Action
The primary result of 6α-PGI1’s action is the promotion of cyclic AMP accumulation in human thyroid slices and cells . This can influence various biological processes regulated by cyclic AMP. Additionally, 6α-PGI1 exhibits an IC50 of 350 ng/ml for inhibition of ADP-induced platelet aggregation, which is nearly 900-fold higher than that observed for PGI2 .
Direcciones Futuras
Prostaglandins and their receptors play important roles in the occurrence and development of various diseases, including pulmonary arterial hypertension. Prostacyclin and related drugs have been used in the clinical treatment of pulmonary arterial hypertension. Other prostaglandins also have the potential to treat pulmonary arterial hypertension . This suggests that 6α-Prostaglandin I1 and other prostaglandins may have potential therapeutic applications in the future .
Análisis Bioquímico
Biochemical Properties
6α-Prostaglandin I1 interacts with various enzymes, proteins, and other biomolecules. It promotes cyclic AMP accumulation in human thyroid slices and cells in a concentration-dependent manner . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
6α-Prostaglandin I1 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 6α-Prostaglandin I1 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The detailed mechanism of action is complex and involves multiple steps.
Metabolic Pathways
6α-Prostaglandin I1 is involved in several metabolic pathways, interacting with various enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6α-Prostaglandin I1 typically involves a one-pot three-component coupling reaction. This method uses organocopper or organozincate conjugate addition to 4-hydroxy-2-cyclopentenone, followed by trapping the resulting enolate with an organic halide. This green process avoids the use of hexamethylphosphoramide and heavy metals, making it environmentally friendly .
Industrial Production Methods: Industrial production of 6α-Prostaglandin I1 follows similar synthetic routes but on a larger scale. The process involves the use of stoichiometric amounts of three components (enone, alpha- and omega-side chains) in nearly equal ratios. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6α-Prostaglandin I1 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Comparación Con Compuestos Similares
Prostaglandin I2 (prostacyclin): The parent compound, known for its potent vasodilatory and anti-platelet aggregation effects.
6β-Prostaglandin I1: Another analog with similar properties but different potency and stability.
Prostaglandin E1: Known for its vasodilatory effects but differs in its receptor targets and biological activities.
Uniqueness: 6α-Prostaglandin I1 is unique due to its stability in aqueous solutions and its specific activity in promoting cyclic adenosine monophosphate accumulation. It is less potent than Prostaglandin I2 but offers advantages in terms of stability and resistance to hydrolysis .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 6α-Prostaglandin I1 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Methyl arachidonyl fluorophosphonate", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium borohydride", "Acetic anhydride", "Lithium aluminum hydride", "Methanol", "Chloroform", "Methanesulfonic acid", "Triethylamine", "Methanol", "Dimethylformamide", "Sodium methoxide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium methoxide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", " | |
Número CAS |
62777-90-6 |
Fórmula molecular |
C20H34O5 |
Peso molecular |
354.5 |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15+,16+,17+,18+,19-/m0/s1 |
Clave InChI |
RJADQDXZYFCVHV-WDONHGPHSA-N |
SMILES |
O[C@H]1[C@H](/C=C/[C@@H](O)CCCCC)[C@@H](C[C@](CCCCC(O)=O)([H])O2)[C@@H]2C1 |
Sinónimos |
6α-PGI1; 5,6α-dihydro PGI2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B593288.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide](/img/structure/B593289.png)
![6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid](/img/structure/B593290.png)


![trisodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B593297.png)
![5-Thiocyanato-1H-benzo[d]imidazole](/img/structure/B593302.png)

![2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B593305.png)
